

Introduction: The Strategic Value of α -Fluorination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-fluorobutanoic acid**

Cat. No.: **B1329499**

[Get Quote](#)

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.^{[1][2]} **2-Fluorobutanoic acid** (also known as 2-fluorobutyric acid) exemplifies a simple yet potent building block where the strategic placement of a single fluorine atom at the α -position of a carboxylic acid imparts unique characteristics. This guide delves into the core chemical properties of this molecule, providing an in-depth resource for its effective use in research and development.

The presence of fluorine can enhance metabolic stability, improve bioavailability, increase binding affinity, and alter acidity (pKa), making fluorinated synthons like **2-fluorobutanoic acid** highly valuable in the design of novel therapeutics.^[3] Understanding its fundamental chemistry is paramount to leveraging its full potential in creating safer and more effective pharmaceuticals.^[3]

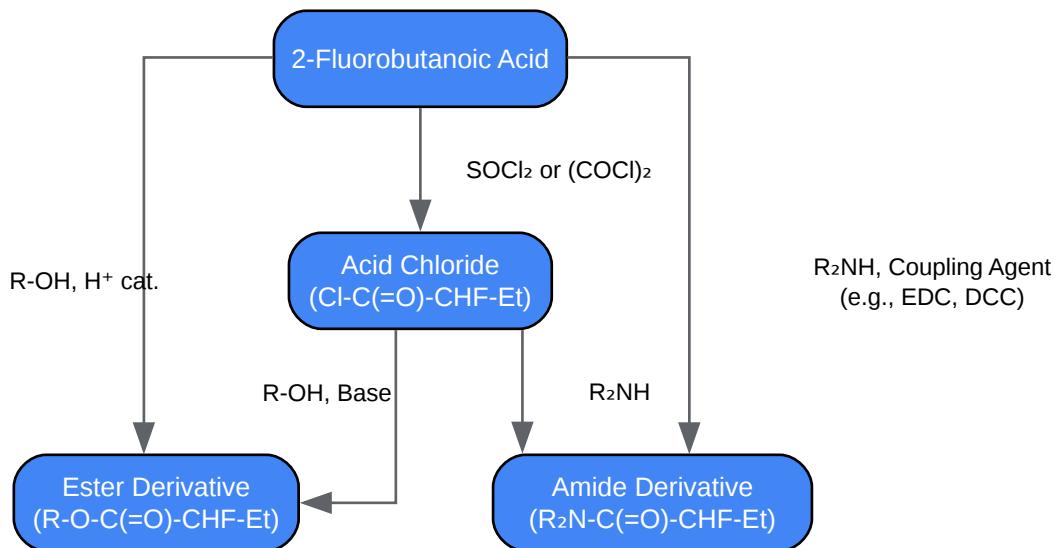
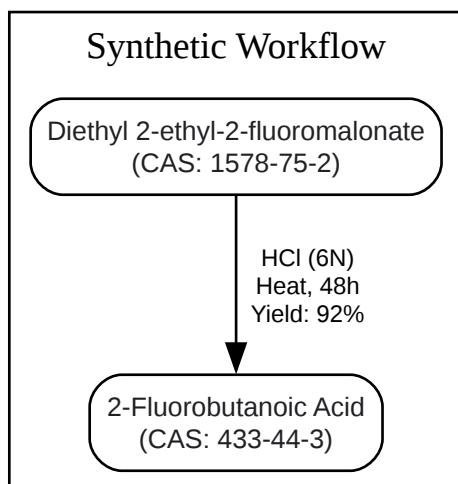
Core Physicochemical and Structural Properties

2-Fluorobutanoic acid is a chiral molecule existing as a racemic mixture unless synthesized via asymmetric methods. The defining feature is the covalent bond between a carbon atom and a fluorine atom, the most electronegative element. This C-F bond is highly polarized and exceptionally strong, which profoundly influences the molecule's electronic distribution, acidity, and reactivity.

The electron-withdrawing inductive effect of the α -fluorine atom significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid. This

modulation of pKa is a critical feature exploited in drug design to optimize ionization at physiological pH, thereby affecting solubility, membrane permeability, and target engagement.

Table 1: Key Identifiers and Physicochemical Properties of **2-Fluorobutanoic Acid**



Property	Value	Source(s)
CAS Number	433-44-3	[4][5][6][7]
Molecular Formula	C ₄ H ₇ FO ₂	[4][5][6]
Molecular Weight	106.10 g/mol	[4][6]
IUPAC Name	2-fluorobutanoic acid	[6]
Synonyms	2-Fluorobutyric acid, (±)-2-Fluorobutanoic acid, α-Fluorobutanoic acid	[5][8]
Boiling Point	95 °C at 40 Torr	[8]
Density	1.1402 g/cm ³ at 20 °C	[8]
SMILES	CCC(C(=O)O)F	[5][6]
InChIKey	GCSPSGQVZXMPKU-UHFFFAOYSA-N	[5][8]

Synthesis and Methodologies

The synthesis of α-fluoro carboxylic acids can be challenging due to the potential for side reactions like elimination.[9] However, several reliable methods have been developed for the preparation of **2-fluorobutanoic acid** and its derivatives.

Synthesis via Diethyl 2-Ethyl-2-fluoromalonate Hydrolysis

One common and effective route involves the acidic hydrolysis of a fluorinated malonic ester derivative.[10] This method provides good yields and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]

- 3. ikprress.org [ikprress.org]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Fluorobutanoic acid | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluorobutanoic acid | 433-44-3 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluorobutanoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of α -Fluorination]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329499#2-fluorobutanoic-acid-chemical-properties\]](https://www.benchchem.com/product/b1329499#2-fluorobutanoic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com